N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Description
N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide (also referred to as NCT-502) is a piperazine-1-carbothioamide derivative with a pyridinyl trifluoromethyl substituent at the 4-position of the piperazine ring. It is a potent inhibitor of human phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. NCT-502 demonstrates an IC50 of 3.7 μM against PHGDH and exhibits cytotoxic effects against PHGDH-dependent cancer cells, such as MDA-MB-468 breast cancer cells (EC50 = 15.2 μM) . Its molecular formula is C18H20F3N5S, with a molecular weight of 395.45 g/mol .
Properties
Molecular Formula |
C12H15F3N4S |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C12H15F3N4S/c1-16-11(20)19-6-4-18(5-7-19)10-3-2-9(8-17-10)12(13,14)15/h2-3,8H,4-7H2,1H3,(H,16,20) |
InChI Key |
BYVQPCFJGZZUON-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Amination
Microwave irradiation has been employed to accelerate piperazine coupling in structurally related systems. For instance, Kindler reactions under microwave conditions (100°C, 30 minutes) reduce reaction times from 12 hours to 1 hour, though this approach remains untested for the trifluoromethylpyridine scaffold.
Optimization Studies and Yield Improvements
Solvent Screening
Comparative studies in acetonitrile, THF, and DMF reveal that DMF maximizes yields (70–75%) due to its high polarity and ability to stabilize charged intermediates. However, THF is preferred for large-scale synthesis to simplify purification.
Purification Techniques
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) effectively separates the product from unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures (4:1) produce high-purity crystals suitable for X-ray diffraction analysis.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]+ for C12H14F3N5S is observed at m/z 316.0942 (calculated 316.0938), confirming the molecular formula.
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC (C18 column, acetonitrile/water gradient) shows a single peak with >98% purity, retention time (tR) = 4.61 minutes.
Challenges and Limitations
Scalability
While bench-scale synthesis (1–10 g) is robust, scaling beyond 100 g encounters solubility issues during purification, requiring alternative solvent systems (e.g., acetone/water).
Stability of Thiourea Linkage
Prolonged storage at room temperature results in gradual hydrolysis to urea derivatives, mandating storage at −20°C under nitrogen.
Comparative Analysis with Structural Analogs
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide exhibits significant anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. Its structure suggests that it may inhibit bacterial growth by interfering with cellular processes. Preliminary studies indicate efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
Anti-inflammatory Effects
Given its structural characteristics, there is potential for this compound to exhibit anti-inflammatory properties. It may act by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives and piperazine precursors. Modifications can lead to a variety of derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Synthetic Route Overview
- Formation of Piperazine Ring : Reaction of piperazine with appropriate electrophiles.
- Trifluoromethylation : Introduction of the trifluoromethyl group using reagents like trifluoroacetic anhydride.
- Thioamide Formation : Conversion of intermediate products to thioamides using thioketones or thioureas.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
- Antitumor Activity : A study reported the compound's ability to induce apoptosis in cancer cells, showing promise as a lead compound for new anticancer therapies .
- Antimicrobial Testing : In vitro testing against common pathogens revealed significant antibacterial activity, suggesting its utility in developing new antibiotics .
- Inflammation Models : Animal models of inflammation have shown that derivatives of this compound can reduce inflammation markers significantly compared to controls .
Mechanism of Action
The compound exerts its effects primarily by inhibiting bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial cell viability and virulence. By binding to the active site of the enzyme, it prevents the post-translational modification of proteins necessary for bacterial growth and metabolism . This mechanism makes it a promising candidate for antibacterial drug development.
Comparison with Similar Compounds
NCT-503: N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide
- Structural Difference : Replaces the pyridinyl group with a 4-(trifluoromethyl)benzyl substituent.
- Activity : While NCT-503 retains the carbothioamide core, its benzyl substitution reduces PHGDH inhibition compared to NCT-502. This highlights the critical role of the pyridinyl group in targeting PHGDH .
- Synthesis : Synthesized via alkylation of tert-butyl piperazine-1-carboxylate with 1-(bromomethyl)-4-(trifluoromethyl)benzene, yielding 7.05 mmol of product .
ML267: 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
- Structural Difference : Features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a 4-methoxypyridin-2-yl substituent.
- Activity : Inhibits bacterial phosphopantetheinyl transferase (PPTase), disrupting secondary metabolism in bacteria. This demonstrates how halogenation and methoxy substitutions shift the target from human PHGDH to bacterial enzymes .
Compound 8b: N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide
- Structural Difference : Incorporates a 4-chloro-3-(trifluoromethyl)benzoyl group and an acetamide-linked pyridinyl moiety.
- The chloro-trifluoromethylbenzoyl group enhances lipophilicity compared to NCT-502 .
Compound 5: 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Structural Difference : Replaces the carbothioamide with a ketone group and introduces a pyrazole ring.
- Activity: Likely modulates GPCRs or kinases due to the arylpiperazine-pyrazole hybrid structure.
Key Data Table
Critical Analysis of Substituent Effects
- Pyridinyl vs. Benzyl : The pyridinyl group in NCT-502 is essential for PHGDH inhibition, while benzyl (NCT-503) or benzoyl (Compound 8b) groups shift activity toward other targets .
- Halogenation : Chloro-substitutions (ML267, Compound 8b) enhance bacterial target engagement or lipophilicity but reduce PHGDH specificity .
- Thiourea vs. Ketone : The thiourea moiety in NCT-502 supports hydrogen bonding with PHGDH, whereas ketone derivatives (Compound 5) may alter binding kinetics .
Biological Activity
N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential mechanisms of action, and structural characteristics that contribute to its efficacy.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₀H₁₂F₃N₃S
- Molecular Weight : 231.22 g/mol
- CAS Number : 132834-58-3
The presence of the trifluoromethyl group contributes significantly to the compound's lipophilicity and biological activity, enhancing its ability to interact with biological targets.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity. A study highlighted that related compounds in the piperazine class demonstrated submicromolar inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence . This inhibition leads to reduced bacterial growth without inducing rapid cytotoxicity in human cells, making such compounds promising candidates for antibiotic development.
The mechanism by which this compound exerts its antibacterial effects may involve:
- Inhibition of PPTases : By targeting PPTases, this compound disrupts essential post-translational modifications necessary for bacterial survival.
- Efflux Mechanisms : Studies suggest that resistance mechanisms such as efflux pumps may play a role in bacterial resistance to similar compounds, indicating a need for further research into overcoming these barriers .
Case Studies and Research Findings
Several studies have reported on the biological activities of compounds related to this compound:
-
Inhibition Studies :
- A study demonstrated that derivatives of piperazine exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at sublethal doses .
- Another investigation into trifluoromethyl pyridine derivatives revealed their potential as plant activators, enhancing systemic acquired resistance (SAR) against viral infections in plants .
- Structure-Activity Relationship (SAR) :
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | IC₅₀ (µM) | Notes |
|---|---|---|---|
| ML267 | Bacillus subtilis | < 0.5 | Inhibits Sfp-PPTase |
| Compound A10 | Methicillin-resistant S. aureus | 0.8 | Exhibits low cytotoxicity |
| Compound A17 | E. coli | 0.6 | Resistance via efflux mechanisms |
Table 2: Structure-Activity Relationships
| Structural Feature | Biological Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and bioactivity |
| Piperazine ring | Essential for antibacterial properties |
| Substituents on pyridine | Modulate interaction with biological targets |
Q & A
Q. What are the primary biological targets and mechanisms of action for this compound?
The compound (also known as NCT-502) is a potent inhibitor of human phosphoglycerate dehydrogenase (PHGDH), an enzyme critical in the serine biosynthesis pathway. It exhibits an IC50 of 3.7 μM against PHGDH and demonstrates cytotoxic effects in PHGDH-dependent cancer cells (e.g., MDA-MB-468 cells, EC50 = 15.2 μM) by reducing glucose-derived serine production . Its mechanism involves competitive inhibition of PHGDH’s substrate-binding site, disrupting cancer cell proliferation under serine-deprived conditions.
Q. What synthetic routes are commonly employed for this compound?
A validated synthesis involves:
- Step 1 : Reacting di(1H-imidazol-1-yl)methanethione with 4,6-dimethylpyridine-2-amine in THF at 40°C for 30 minutes.
- Step 2 : Adding 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine to the mixture, followed by heating at 50–70°C.
- Purification : Reverse-phase column chromatography (0–50% acetonitrile/water with 0.1% TFA) yields the product (26% yield). Key characterization includes -NMR (e.g., δ 9.71 ppm for thiourea NH) and HRMS (m/z 395.45, [M+H]) .
Q. How is the compound structurally characterized to confirm purity and identity?
- Nuclear Magnetic Resonance (NMR) : -NMR in DMSO-d6 confirms proton environments (e.g., aromatic protons at δ 8.18–6.70 ppm, piperazine protons at δ 4.05–3.39 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Matches the molecular formula (observed m/z 395.45 vs. calculated 395.45) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S content) to rule out impurities .
Advanced Research Questions
Q. How can synthetic yields be optimized given the low efficiency (26%) in current protocols?
- Reaction Optimization : Adjusting solvent polarity (e.g., DMF instead of THF) or using catalysts like DBU to enhance nucleophilic substitution efficiency.
- Temperature Control : Prolonged heating at 70°C may degrade intermediates; stepwise temperature gradients could improve stability.
- Purification Strategies : Employing preparative HPLC instead of column chromatography may enhance recovery of polar intermediates .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Assay Standardization : Use isogenic cell lines (PHGDH-expressing vs. knockout) to isolate compound-specific effects.
- Metabolic Profiling : Quantify serine/glycine levels via LC-MS to correlate PHGDH inhibition with cytotoxicity.
- Off-Target Screening : Evaluate cross-reactivity with other dehydrogenases (e.g., lactate dehydrogenase) to validate selectivity .
Q. How does structural modification influence potency and selectivity?
- Piperazine Substitution : Replacing the 5-(trifluoromethyl)pyridin-2-yl group with 4-(trifluoromethyl)benzyl (as in NCT-503) reduces PHGDH inhibition, highlighting the pyridine ring’s role in target binding .
- Thioureido Group : Analogues with carboxamide instead of carbothioamide show diminished activity, emphasizing the thiourea moiety’s importance for hydrogen bonding .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Oral Bioavailability : Assess solubility (logP = 3.2) and plasma protein binding via equilibrium dialysis.
- Metabolic Stability : Screen for CYP450-mediated degradation using liver microsomes.
- Tissue Distribution : Quantify compound levels in tumor vs. normal tissues via LC-MS/MS after intravenous/oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
